25-hydroxyvitamin D3 3-glucuronide

Descripción general

Descripción

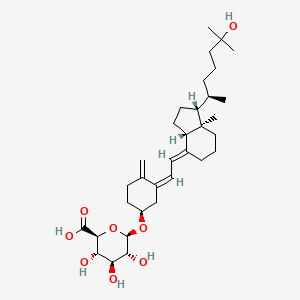

Calcidiol 3-O-(beta-D-glucuronide) is a steroid glucosiduronic acid that is derived from calcidiol. In this compound, the hydroxy hydrogen at position 3 of calcidiol is replaced by a beta-D-glucuronyl residue . Calcidiol itself is a hydroxycalciol that results from the oxidation of calciol in the liver and is further hydroxylated in the kidney to produce calcitriol, the active form of vitamin D3 .

Métodos De Preparación

The preparation of 25-hydroxyvitamin D3 3-glucuronide involves the glucuronidation of calcidiol. This process typically requires the use of glucuronyl transferase enzymes, which facilitate the transfer of the glucuronic acid moiety to the hydroxy group at position 3 of calcidiol . Industrial production methods may involve the use of recombinant enzymes or microbial systems engineered to express the necessary glucuronyl transferase activity.

Análisis De Reacciones Químicas

Biosynthetic Pathway and Enzymatic Formation

The glucuronidation of 25-hydroxyvitamin D₃ (25OHD₃) occurs primarily in the liver via UGT1A4 and UGT1A3 , two uridine 5′-diphosphoglucuronyltransferases (UGTs) . The reaction involves:

-

Substrate binding : 25OHD₃ binds to UGT enzymes at the 3-hydroxyl position.

-

Glucuronic acid transfer : UDP-glucuronic acid donates a glucuronyl group to form the 3-O-glucuronide conjugate.

-

Product release : 25OHD₃-3G is excreted into bile or systemic circulation .

Kinetic parameters :

| Parameter | UGT1A4 | UGT1A3 | Human Liver Microsomes |

|---|---|---|---|

| Kₘ (μM) | 14.2 ± 3.1 | 10.8 ± 2.4 | 12.5 ± 4.2 |

| Vₘₐₓ (pmol/min/mg) | 220 ± 45 | 180 ± 32 | 205 ± 50 |

| Data from recombinant enzyme assays and liver microsome studies |

Reaction Variability and Genetic Influences

Interindividual variability in glucuronidation capacity arises from:

-

UGT1A4 polymorphisms : The Thr167Lys variant reduces activity by 40% compared to wild-type .

-

Hepatic enzyme induction : Rifampin (a pregnane X receptor agonist) increases UGT1A4 expression, boosting 25OHD₃-3G production by 2.5-fold in hepatocytes .

Interliver variability (n=20 human liver microsomes) :

| Glucuronide Isomer | Formation Rate Range (pmol/min/mg) |

|---|---|

| 25OHD₃-3-glucuronide | 8.2 – 34.6 |

| 25OHD₃-25-glucuronide | 2.1 – 12.3 |

Biological Interactions and Functional Impact

25OHD₃-3G exhibits dynamic interactions:

Notable findings :

-

25OHD₃-3G constitutes 15–20% of total circulating vitamin D metabolites in humans .

-

Bile concentrations are 3-fold higher than plasma (LC-MS/MS data) .

Comparative Analysis of Vitamin D Metabolites

| Metabolite | Enzymatic Pathway | Biological Activity | Key Function |

|---|---|---|---|

| 25OHD₃-3-glucuronide | UGT1A4/UGT1A3 | Inactive reservoir | Biliary excretion, gut signaling |

| 25OHD₃-25-glucuronide | UGT2B4/UGT2B7 | Weakly active | Plasma clearance |

| 1α,25(OH)₂D₃ | CYP27B1 | High VDR affinity | Calcium regulation |

| 24R,25(OH)₂D₃ | CYP24A1 | Catabolic product | Inactive elimination |

Aplicaciones Científicas De Investigación

Quantification Techniques

Accurate quantification of 25-hydroxyvitamin D3 3-glucuronide is essential for understanding its role in vitamin D metabolism. Recent advancements in liquid chromatography-tandem mass spectrometry (LC-MS/MS) have enabled simultaneous measurement of this metabolite alongside others like 25-hydroxyvitamin D3 3-sulfate. This method has shown high sensitivity and reproducibility, allowing researchers to assess the impact of vitamin D on health and disease effectively .

Vitamin D Metabolome Studies

Research into the serum vitamin D metabolome has highlighted the significance of glucuronidated forms such as this compound. Studies indicate that this metabolite may serve as a reservoir for active vitamin D, potentially influencing calcium and phosphate homeostasis . Understanding its concentration levels can provide insights into vitamin D status in different populations, particularly in those with deficiencies or metabolic disorders.

Health Outcomes and Disease Associations

The role of this compound in health outcomes is an emerging area of research. For instance, its concentrations have been linked to various conditions such as osteoporosis, autoimmune diseases, and even cancer. A study involving a large cohort identified associations between vitamin D metabolites and adverse health outcomes, suggesting that glucuronidation may play a role in modulating these effects .

Mechanisms of Action in the Colon

Recent findings suggest that glucuronidated forms of vitamin D can activate the vitamin D receptor (VDR) specifically in the colon. This activation occurs after deconjugation by gut bacteria, which may enhance local intestinal health and function. The administration of glucuronidated vitamin D metabolites has been shown to stimulate VDR-mediated gene expression in colon cells, indicating potential therapeutic applications for gastrointestinal diseases .

Clinical Trials Involving Vitamin D Metabolites

Clinical studies have investigated the effects of glucuronidated vitamin D metabolites on health outcomes. One study analyzed serum samples from individuals treated with rifampin, revealing that while rifampin did not significantly alter levels of 25-hydroxyvitamin D3 or its glucuronide, it affected the ratio between these metabolites, highlighting the interplay between drug metabolism and vitamin D status .

Population Studies on Vitamin D Status

A population-based study assessed the relationship between serum levels of this compound and various health parameters among older adults. The findings suggested that higher concentrations were associated with better overall health markers and lower incidence rates of certain chronic diseases .

Mecanismo De Acción

The mechanism of action of 25-hydroxyvitamin D3 3-glucuronide involves its conversion to calcitriol 3-O-(beta-D-glucuronide) in the kidney. Calcitriol, the active form of vitamin D3, binds to the vitamin D receptor (VDR) in target cells, leading to the regulation of gene expression involved in calcium and phosphate homeostasis . This process is crucial for maintaining bone health and preventing diseases such as osteoporosis.

Comparación Con Compuestos Similares

Calcidiol 3-O-(beta-D-glucuronide) can be compared with other similar compounds, such as:

Calcidiol 25-O-(beta-D-glucuronide): This compound has the glucuronic acid moiety attached at position 25 instead of position 3.

Calcitriol 3-O-(beta-D-glucuronide): This compound is the hydroxylated form of 25-hydroxyvitamin D3 3-glucuronide and is the active form of vitamin D3.

Calcidiol 3-O-(beta-D-glucuronate): This compound is the conjugate base of this compound and arises from the deprotonation of the carboxylic acid function.

Calcidiol 3-O-(beta-D-glucuronide) is unique in its specific glucuronidation at position 3, which influences its metabolic pathway and biological activity.

Actividad Biológica

25-Hydroxyvitamin D3 3-glucuronide (25OHD3-G) is a significant metabolite of vitamin D3, formed primarily in the liver through the action of UDP-glucuronosyltransferases (UGTs). This compound plays a crucial role in the metabolism and biological activity of vitamin D, influencing various physiological processes.

Formation and Metabolism

The glucuronidation process of 25-hydroxyvitamin D3 involves specific enzymes, notably UGT1A4 and UGT1A3. These enzymes catalyze the conversion of 25OHD3 into its glucuronide form, which is then released into systemic circulation. Research indicates that the formation of 25OHD3-G follows Michaelis-Menten kinetics, suggesting a regulated enzymatic process influenced by substrate concentration and enzyme availability .

Biological Activity

The biological implications of 25OHD3-G are multifaceted:

- Vitamin D Receptor Activation : Although traditionally considered inactive, recent studies suggest that 25OHD3-G can be converted back to its active form (25OHD) by bacterial β-glucuronidases in the gut. This conversion allows it to activate the vitamin D receptor (VDR), which is essential for calcium homeostasis and bone health .

- Impact on Gene Expression : In vitro studies using Caco2 cells have shown that 25OHD3-G can stimulate the expression of VDR-target genes, such as cytochrome P450 24A1 (Cyp24), indicating its potential role in modulating gene expression related to vitamin D metabolism .

- Physiological Relevance : The presence of 25OHD3-G in human plasma suggests it may serve as a reservoir for active vitamin D metabolites. Its levels can be influenced by dietary intake and individual metabolic differences, highlighting its significance in maintaining vitamin D homeostasis .

Clinical Implications

Research has linked variations in the metabolism of 25OHD3-G to various health outcomes:

- Vitamin D Deficiency : Individuals with low levels of circulating 25OHD3 may experience dysregulation in vitamin D metabolism, which can lead to adverse health conditions such as osteoporosis and cardiovascular diseases. The glucuronidated form may play a protective role against these conditions by serving as a buffer for active vitamin D levels .

- Genetic Factors : Polymorphisms in genes encoding UGTs have been associated with variability in the glucuronidation process, affecting individual responses to vitamin D supplementation and overall health outcomes .

Case Studies

Several studies have investigated the role of 25OHD3-G in different populations:

- Preeclampsia : A case-control study highlighted dysregulation in maternal and placental vitamin D metabolism, including altered levels of 25OHD3-G, suggesting its potential involvement in pregnancy-related complications .

- Elderly Populations : Research focusing on older adults has shown that higher levels of glucuronidated metabolites correlate with better bone health outcomes, reinforcing the importance of monitoring these metabolites in clinical settings .

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H52O8/c1-19-10-13-23(40-31-28(36)26(34)27(35)29(41-31)30(37)38)18-22(19)12-11-21-9-7-17-33(5)24(14-15-25(21)33)20(2)8-6-16-32(3,4)39/h11-12,20,23-29,31,34-36,39H,1,6-10,13-18H2,2-5H3,(H,37,38)/b21-11+,22-12-/t20-,23+,24-,25+,26+,27+,28-,29+,31-,33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYOQRDXVFJRWFJ-VIVSZJOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC4C(C(C(C(O4)C(=O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H52O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170512-14-8 | |

| Record name | 25Ohd3-3-o-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170512148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25OHD3-3-O-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YN76CW017E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.